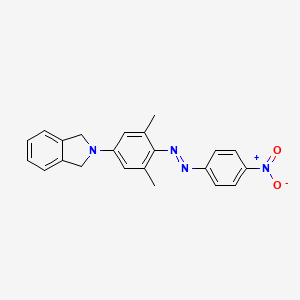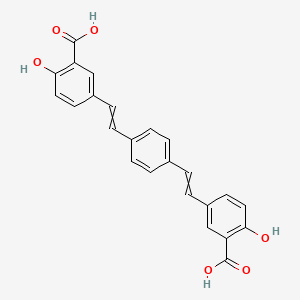
2,3-Diphenoxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenoxynaphthoquinone is an organic compound that belongs to the class of naphthoquinones. These compounds are characterized by the presence of a quinone moiety, which is a functional group consisting of a six-membered ring with two ketone substitutions. 2,3-Diphenoxynaphthoquinone is known for its potential biological activities, including antifungal, antibacterial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Diphenoxynaphthoquinone can be synthesized through the reaction of 2,3-dichloro-1,4-naphthoquinone with phenol. The reaction typically involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenol displaces the chlorine atoms on the naphthoquinone ring.
Industrial Production Methods
Industrial production of 2,3-diphenoxynaphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2,3-Diphenoxynaphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学研究应用
2,3-Diphenoxynaphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of dyes and pigments.
作用机制
The mechanism of action of 2,3-diphenoxynaphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it effective against cancer cells and pathogens .
相似化合物的比较
Similar Compounds
- 2-Phenoxynaphthoquinone
- 2,3-Dianilinonaphthoquinone
- 2,3-Diphenylquinoxaline
Uniqueness
2,3-Diphenoxynaphthoquinone is unique due to its dual phenoxy substitutions, which enhance its redox properties and biological activities compared to other naphthoquinone derivatives .
属性
CAS 编号 |
36626-24-1 |
|---|---|
分子式 |
C22H14O4 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
2,3-diphenoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c23-19-17-13-7-8-14-18(17)20(24)22(26-16-11-5-2-6-12-16)21(19)25-15-9-3-1-4-10-15/h1-14H |
InChI 键 |
HOLXCWXMWHRROR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)


![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)







![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


